7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H23ClN6O3 and its molecular weight is 442.9. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research has shown that purine derivatives are of significant interest due to their wide range of biological activities. The synthesis of these compounds often involves complex chemical reactions aiming to introduce various substituents that could potentially enhance their pharmacological profiles. For example, studies on the regioselective synthesis of pyrimidine and pyrazol derivatives emphasize the importance of structural variations for achieving desired chemical and pharmacological properties (Majumdar & Das, 1998; Jiang et al., 2012). These synthetic approaches and structural analyses contribute to a deeper understanding of how different substituents impact the compound's chemical behavior and biological activity.
Pharmacological Potential
Compounds bearing the purine scaffold are extensively studied for their potential as therapeutic agents. The analgesic activity of purine derivatives with various substituents has been explored, demonstrating that structural modifications can lead to significant enhancements in biological activity (Zygmunt et al., 2015). This suggests that 7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione could also possess notable pharmacological properties worth investigating, especially in the context of pain management and inflammation.
Biological Interactions and Applications
The interaction of purine derivatives with biological targets, such as enzymes and receptors, is another area of interest. Research into metal complexes of pyrazolylpurine derivatives highlights their potential applications in medicinal chemistry, including the development of new diagnostic and therapeutic tools (Sinha et al., 2015). The structural features of these compounds, including the presence of pyrazole and purine rings, are crucial for their ability to form complexes with metals, suggesting that the detailed compound may also offer unique interactions of interest in biochemical and pharmaceutical research.
Properties
IUPAC Name |
7-[(3-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O3/c1-13-10-14(2)28(24-13)20-23-18-17(27(20)12-15-6-5-7-16(22)11-15)19(29)26(8-9-31-4)21(30)25(18)3/h5-7,10-11H,8-9,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKJDABLDPAGTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)N(C(=O)N3C)CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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